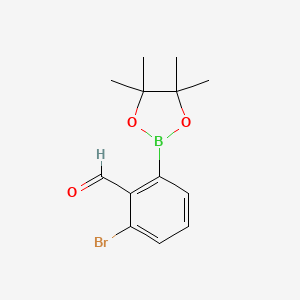
9-Bromo-2,7-di-tert-butyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-2,7-di-tert-butyl-9H-fluorene: is an organic compound that belongs to the fluorene family It is characterized by the presence of a bromine atom at the 9th position and two tert-butyl groups at the 2nd and 7th positions on the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2,7-di-tert-butyl-9H-fluorene typically involves the bromination of 2,7-di-tert-butylfluorene. One common method includes the reaction of 2,7-di-tert-butylfluorene with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 9-Bromo-2,7-di-tert-butyl-9H-fluorene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 9-amino-2,7-di-tert-butylfluorene or 9-thio-2,7-di-tert-butylfluorene can be obtained.
Oxidation Products: Oxidation can lead to the formation of fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: 9-Bromo-2,7-di-tert-butyl-9H-fluorene is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Biological Probes: It can be modified to create fluorescent probes for biological imaging and diagnostics.
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, although specific examples are limited.
Industry:
Photovoltaics: Used in the development of organic photovoltaic cells for solar energy conversion.
Catalysis: Employed as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Wirkmechanismus
The mechanism of action of 9-Bromo-2,7-di-tert-butyl-9H-fluorene largely depends on its application. In organic electronics, the compound functions by facilitating charge transport due to its conjugated system. The tert-butyl groups provide steric hindrance, which can enhance the stability and performance of the materials in which it is incorporated .
Vergleich Mit ähnlichen Verbindungen
2,7-Di-tert-butylfluorene: Lacks the bromine atom, making it less reactive in substitution reactions.
9,9’-Spirobi[fluorene]: Contains a spiro linkage, offering different electronic properties compared to 9-Bromo-2,7-di-tert-butyl-9H-fluorene.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains additional bromine atoms, increasing its reactivity in further functionalization reactions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of advanced materials for electronic applications.
Eigenschaften
Molekularformel |
C21H25Br |
|---|---|
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
9-bromo-2,7-ditert-butyl-9H-fluorene |
InChI |
InChI=1S/C21H25Br/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12,19H,1-6H3 |
InChI-Schlüssel |
KXRIJPFWXCFXJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2Br)C=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)







